3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c22-15-7-9-16(10-8-15)28-20-19(24-25-28)21(30)26(13-23-20)12-18(29)27-11-3-5-14-4-1-2-6-17(14)27/h1-2,4,6-10,13H,3,5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMFORNRFIRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory activities based on recent studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a triazole ring fused to a pyrimidine core, which is known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. The target compound was evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in Caco-2 colon cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) . Additionally, it showed promising results against A549 lung cancer cells.
| Cell Line | Viability Reduction (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 31.9 | <0.005 |
Antibacterial Activity
The compound's antibacterial activity was assessed against several Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL , suggesting moderate antibacterial properties .
Antifungal Activity
In addition to antibacterial properties, the compound was tested for antifungal efficacy.
- Results : It demonstrated antifungal activity against Candida albicans , with an MIC of 64 µg/mL , indicating potential as an antifungal agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using lipopolysaccharide (LPS) stimulated macrophages.
- Results : The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The triazole moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may modulate NF-kB signaling pathways associated with inflammation and cancer progression.
- Interference with DNA Synthesis : The pyrimidine structure could interfere with nucleic acid synthesis in rapidly dividing cells.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, suggesting potential use as an antibacterial agent. The presence of the triazole ring is believed to enhance its interaction with microbial enzymes, leading to inhibition of growth .
Anti-inflammatory Effects
Studies have reported that this compound can act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate NF-kB signaling pathways is particularly noteworthy in this context .
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the molecular structure significantly enhanced anticancer activity, suggesting a pathway for developing more potent analogs for clinical use .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited notable zones of inhibition, indicating its potential as a lead compound for developing new antibiotics .
Chemical Reactions Analysis
Reactivity of the Triazolo[4,5-d]pyrimidinone Core
The fused triazole-pyrimidinone system (highlighted in the SMILES: C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl) is prone to:
-
Nucleophilic substitution at the pyrimidinone carbonyl group under basic conditions.
-
Ring-opening reactions under strong acidic or reductive environments, potentially yielding aminopyrimidine derivatives.
Key Functional Groups:
Chlorophenyl Substituent
The 4-chlorophenyl group at position 3 influences electronic properties:
-
Electrophilic aromatic substitution (e.g., nitration, sulfonation) is hindered due to the electron-withdrawing Cl substituent.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) could replace the chloride with aryl/heteroaryl groups if activated .
Dihydroquinoline-Oxoethyl Moiety
The 3,4-dihydroquinoline unit linked via a ketone-containing ethyl chain (C(=O)CN) offers:
-
Reductive amination : The ketone group may react with amines to form Schiff bases.
-
Quinoline ring oxidation : Conversion to fully aromatic quinoline under oxidative conditions (e.g., MnO₂).
Example Reaction Pathway:
Plausible oxidants: MnO₂, DDQ .
N-Arylpiperazine-like Behavior
The dihydroquinoline group shares similarities with N-arylpiperazines (CHEBI:46848) , suggesting:
-
Protonation at the tertiary nitrogen , forming water-soluble salts in acidic media.
-
Complexation with metal ions (e.g., Cu²⁺, Fe³⁺) via the lone pair on nitrogen.
Hydrolytic Stability
Labile bonds include:
-
Amide bond in the oxoethyl linker: Susceptible to hydrolysis under acidic/basic conditions.
-
Triazole-pyrimidinone junction : May degrade under prolonged heat or UV exposure.
Hydrolysis Products (Hypothetical):
| Condition | Product |
|---|---|
| Acidic (HCl) | 4-Chlorophenyltriazole + Pyrimidinone acid |
| Basic (NaOH) | Quinoline-ethylamine + Triazolo-pyrimidinone carboxylate |
Synthetic Modifications
Based on structural analogs , derivatization strategies could involve:
-
Alkylation/arylation at the triazole nitrogen.
-
Side-chain elongation via Michael addition at the ketone group.
Comparison with Similar Compounds
Comparison with Similar Triazolopyrimidinone Derivatives
Key Observations :
- The target compound’s 3,4-dihydroquinoline group distinguishes it from analogs with simpler alkyl/aryl substituents (e.g., isopropyl in or benzyl in ). This moiety may confer unique pharmacokinetic properties, such as extended half-life due to reduced CYP450 metabolism.
- Synthetic yields for triazolopyrimidinones vary widely; the 92% yield reported for the 6-isopropyl analog highlights efficient carbodiimide-mediated coupling .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data Comparison
Key Observations :
- The large dihedral angle (87.74°) between the triazolopyrimidinone and benzene ring in the 6-isopropyl analog indicates steric hindrance, which may limit binding in rigid biological pockets compared to the target compound’s more flexible 3,4-dihydroquinoline group .
Pharmacological and Functional Comparisons
Key Observations :
- Thiol-containing derivatives (e.g., thioxo groups in ) exhibit distinct mechanisms (e.g., redox interference) compared to the target compound’s oxygen/nitrogen-rich structure.
Preparation Methods
Thioxo Intermediate Formation
The synthesis begins with the preparation of 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Methylation of the thioxo group using dimethyl sulfate in aqueous KOH yields the methylthio derivative (3). Subsequent nitrosation with sodium nitrite in acetic acid introduces a nitroso group, which is reduced to an amino group using ammonium sulfide.
Key Reaction Conditions
Cyclization to Triazolo[4,5-d]Pyrimidinone
Heating the amino intermediate in the presence of triethyl orthoformate induces cyclization to form the triazolo[4,5-d]pyrimidin-7-one core. This step is critical for establishing the fused triazole-pyrimidine system.
Optimization Insight
- Solvent: Ethanol or DMF.
- Temperature: Reflux (80–100°C) for 4–6 hours.
- Yield: 61–75% after column chromatography.
Synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-2-Oxoethyl Side Chain
The side chain is synthesized through a two-step process involving ketone formation and amidation.
Ethyl Glyoxylate Preparation
Ethyl glyoxylate is reacted with 3,4-dihydroquinoline in the presence of EDCI/HOBt to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl acetate.
Reaction Parameters
Hydrolysis to Oxoethyl Intermediate
The acetate group is hydrolyzed using NaOH in THF/H₂O (2:1) to yield 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethanol.
Conditions
Coupling of Side Chain to Triazolo[4,5-d]Pyrimidinone Core
The final step involves attaching the side chain to the C6 position of the triazolo[4,5-d]pyrimidinone.
Alternative Alkylation Strategy
Direct alkylation with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide under basic conditions:
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
